Technical Whitepaper: Structural Dynamics and Medicinal Applications of 4-Methyl-2-(2,2,2-trifluoroethyl)pentanoic Acid
Technical Whitepaper: Structural Dynamics and Medicinal Applications of 4-Methyl-2-(2,2,2-trifluoroethyl)pentanoic Acid
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Validating Alkylation Results
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Validating Alkylation Results
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Executive Summary
In contemporary drug development, the strategic incorporation of fluorine is a cornerstone technique for modulating lipophilicity, metabolic stability, and target binding affinity. 4-Methyl-2-(2,2,2-trifluoroethyl)pentanoic acid (CAS: 1500365-83-2) [1.1] is a highly specialized, fluorinated aliphatic building block. Functioning as a sterically hindered, metabolically resistant isostere of naturally occurring branched-chain amino acids and lipids, it provides medicinal chemists with a robust scaffold for optimizing pharmacokinetic (PK) profiles.
This technical guide dissects the physicochemical properties, structural dynamics, and validated synthetic workflows for utilizing this compound in advanced pharmacophore modeling.
Chemical Structure & Electronic Dynamics
The molecular architecture of 4-Methyl-2-(2,2,2-trifluoroethyl)pentanoic acid (Molecular Formula: C8H13F3O2)[1] is defined by two critical structural motifs attached to an acetic acid core:
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The Isobutyl Moiety (4-methylpentyl backbone): Provides significant steric bulk and lipophilicity, closely mimicking the side chain of the amino acid Leucine.
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The 2,2,2-Trifluoroethyl Group: Positioned at the α -carbon (C2), this group exerts a profound inductive electron-withdrawing effect (-I effect).
Causality in Drug Design: The proximity of the strongly electronegative CF3 group to the carboxylic acid lowers the pKa of the acid compared to unfluorinated analogs (e.g., valeric acid). This altered ionization state ensures that the molecule remains predominantly ionized at physiological pH (7.4), enhancing solubility and altering its interaction with target protein binding pockets (e.g., strengthening salt bridges with basic amino acid residues). Furthermore, the dense electron cloud of the fluorine atoms acts as a steric shield, protecting the α -proton from cytochrome P450-mediated oxidative cleavage.
Physicochemical Profiling
The quantitative data below summarizes the core physical and chemical properties of the compound. Understanding these parameters is critical for downstream purification and synthetic integration.
| Property | Value | Causality / Relevance in Workflow |
| CAS Number | 1500365-83-2[2] | Unique registry identifier for sourcing and compliance. |
| Molecular Formula | C8H13F3O2[1] | Provides a balanced lipophilic/polar surface area for optimal membrane permeability. |
| Molecular Weight | 198.18 g/mol [3] | Low MW allows for downstream peptide coupling without exceeding Lipinski's Rule of 5 limits. |
| Predicted Boiling Point | 217.4 ± 35.0 °C[4] | Indicates high volatility for a carboxylic acid; necessitates strict temperature control during solvent evaporation to prevent product loss. |
| Density (Predicted) | ~1.15 - 1.20 g/cm³ | Higher density than standard aliphatic acids due to the heavy fluorine atoms; impacts phase separation during liquid-liquid extraction. |
Synthetic Methodology: A Self-Validating Protocol
The de novo synthesis or derivatization of α -trifluoroethylated acids is notoriously difficult. Standard SN2 alkylation using 2,2,2-trifluoroethyl iodide fails due to the intense dipole repulsion at the electrophilic carbon, which repels incoming enolate nucleophiles.
The following protocol utilizes a highly reactive triflate electrophile and a polar aprotic co-solvent to overcome this activation barrier.
Experimental Protocol: Enolate Alkylation via Triflate Electrophile
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Step 1: Enolate Generation: Dissolve diisopropylamine (1.1 eq) in anhydrous THF under an argon atmosphere. Cool to -78°C and add n-Butyllithium (1.1 eq). Stir for 30 minutes to form LDA. Dropwise, add ethyl 4-methylpentanoate (1.0 eq). Causality: Using an ester rather than the free acid prevents the formation of an insoluble dianion, ensuring a homogenous reaction mixture and maximizing nucleophilicity.
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Step 2: Electrophilic Trapping: Add DMPU (N,N'-Dimethylpropyleneurea, 2.0 eq) followed by 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.2 eq). Causality: DMPU breaks up the lithium-enolate hexameric aggregates, exposing the naked enolate for attack. The triflate is an exceptional leaving group, overcoming the electronic repulsion of the adjacent CF3 group to force the SN2 substitution to completion.
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Step 3: Self-Validation Checkpoint (In-Process Control): Withdraw a 0.1 mL aliquot, quench with NH4Cl , and analyze via 19F -NMR. Validation: The complete disappearance of the triflate fluorine signal (typically around -74 ppm) and the emergence of a triplet-like signal around -65 ppm confirms successful C-C bond formation. Do not proceed to Step 4 until this shift is confirmed.
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Step 4: Saponification: Add the crude ester to a 3:1 mixture of THF/Water containing LiOH (5.0 eq). Heat to 60°C for 12 hours. Causality: Steric hindrance at the α -carbon, exacerbated by the bulky trifluoroethyl group, significantly retards standard ester hydrolysis. Elevated temperatures and a large excess of hydroxide are mandatory to drive the equilibrium toward the free acid. Acidify with 1M HCl and extract with ethyl acetate.
Figure 1: Validated synthetic workflow for the preparation of 4-Methyl-2-(2,2,2-trifluoroethyl)pentanoic acid.
Applications in Pharmacophore Modeling
In the realm of peptide mimetics and targeted protein degraders (PROTACs), aliphatic side chains are highly susceptible to oxidative metabolism. By substituting a standard Leucine or Isoleucine residue with 4-Methyl-2-(2,2,2-trifluoroethyl)pentanoic acid[5], researchers can engineer "metabolic hard spots" into the drug candidate.
The carbon-fluorine bond is the strongest single bond in organic chemistry. Cytochrome P450 enzymes (specifically CYP3A4) typically hydroxylate the α -carbon or the terminal methyl groups of aliphatic chains. The presence of the trifluoroethyl group adjacent to the reactive center creates a dense, electron-rich barrier that repels the oxidative heme-iron complex of the CYP enzyme, drastically prolonging the in vivo half-life of the compound.
Figure 2: Comparative metabolic pathways demonstrating the shielding effect of the trifluoroethyl isostere.
Analytical Characterization Standards
To assure the integrity of the synthesized or procured 4-Methyl-2-(2,2,2-trifluoroethyl)pentanoic acid, standard UV-Vis detection during HPLC is ineffective due to the lack of a conjugated π -system (no UV chromophore).
Required Analytical Workflow:
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Chromatography: Liquid Chromatography must be coupled with Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) to accurately quantify chemical purity.
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Mass Spectrometry: Employ ESI in negative ion mode (ESI-). The expected [M−H]− peak is m/z 197.1.
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NMR Spectroscopy:
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1H -NMR ( CDCl3 ): Look for the highly characteristic multiplet of the α -proton shifted downfield due to the adjacent CF3 group.
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19F -NMR ( CDCl3 ): A distinct triplet (or multiplet depending on coupling to the adjacent CH2 ) around -64 to -66 ppm is the primary diagnostic signal for the intact 2,2,2-trifluoroethyl moiety.
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References
- ChemicalBook. "4-methyl-2-(2,2,2-trifluoroethyl)pentanoic acid".
- Sigma-Aldrich. "4-methyl-2-(2,2,2-trifluoroethyl)pentanoic acid | 1500365-83-2".
- BLDpharm. "1500365-83-2|4-Methyl-2-(2,2,2-trifluoroethyl)pentanoic acid".
- Molport. "4-methyl-2-(2,2,2-trifluoroethyl)pentanoic acid | 1500365-83-2".
- ChemicalBook. "4-methyl-2-(2,2,2-trifluoroethyl)pentanoic acid Properties".
Sources
- 1. 4-methyl-2-(2,2,2-trifluoroethyl)pentanoic acid | 1500365-83-2 | Buy Now [molport.com]
- 2. 4-methyl-2-(2,2,2-trifluoroethyl)pentanoic acid - Safety Data Sheet [chemicalbook.com]
- 3. 1500365-83-2|4-Methyl-2-(2,2,2-trifluoroethyl)pentanoic acid|BLD Pharm [bldpharm.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 4-methyl-2-(2,2,2-trifluoroethyl)pentanoic acid | 1500365-83-2 [sigmaaldrich.com]
